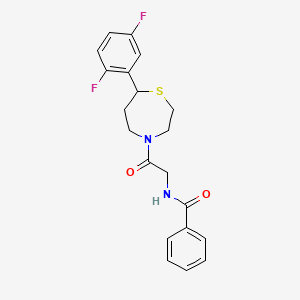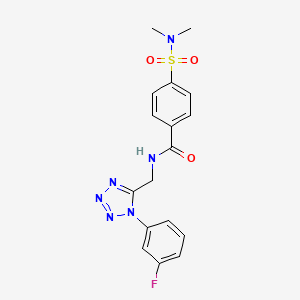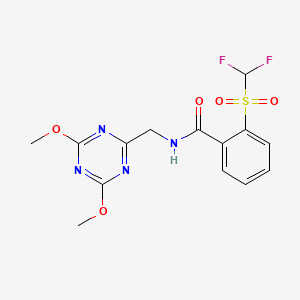![molecular formula C19H15NO4S2 B2482257 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1421526-09-1](/img/structure/B2482257.png)
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H15NO4S2 and its molecular weight is 385.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activities This compound is part of a group of novel thiophene derivatives that have been synthesized and shown to have significant pharmacological activities. These activities include antiarrhythmic, serotonin antagonist, and antianxiety effects, outperforming standard treatments like procaine amide and diazepam (Amr et al., 2010).
Antimicrobial Evaluation and Docking Studies Thiophene derivatives, including N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, have been evaluated for their antimicrobial properties. The molecular docking studies of these compounds suggest significant potential in antimicrobial applications (Talupur et al., 2021).
Applications in Heterocyclic Synthesis This compound has been used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry and drug development. These include derivatives like pyrazoles, isoxazoles, pyrimidines, and triazines, which are key in the development of new pharmaceuticals (Mohareb et al., 2004).
Optical Study of Thiophene-Based Liquid Crystals Thiophene-based derivatives, like the compound , have been synthesized and analyzed for their mesomorphic and optical behavior. Their applications in the field of liquid crystals, particularly for display technologies, are notable (Nafee et al., 2020).
Inhibition of Cell Adhesion Compounds similar to this compound have been studied for their ability to inhibit cell adhesion molecules like E-selectin and ICAM-1. This property suggests potential applications in the treatment of inflammatory diseases (Boschelli et al., 1995).
Mécanisme D'action
Target of Action
The compound, N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE, is a synthetic thiophene derivative . Thiophene derivatives are known to interact with a wide range of targets due to their versatile biological activity . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, leading to changes in cellular functions . For instance, some thiophene derivatives act as serotonin antagonists, which can be used in the treatment of Alzheimer’s . Others are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Thiophene derivatives are generally known for their good bioavailability .
Result of Action
Given the wide range of biological activities associated with thiophene derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Action Environment
Like all chemical compounds, the action of this compound could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c21-18(16-6-3-9-25-16)17-8-7-12(26-17)10-20-19(22)15-11-23-13-4-1-2-5-14(13)24-15/h1-9,15H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPBDTRVZPOYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Methyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2482177.png)

![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)

![1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride](/img/structure/B2482185.png)




![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-pyrrolidin-1-ylpyridine-3-carboxylate](/img/structure/B2482194.png)
![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]cyclopropyl]acetamide](/img/structure/B2482195.png)
![2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2482196.png)
![(E)-3-(2,5-dimethoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2482197.png)
